1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that features a unique chromeno-pyrrole fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an aliphatic amine under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as developing efficient isolation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, this reaction can replace a substituent with another group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like nitro, amino, or alkyl groups.
Scientific Research Applications
1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action for 1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with a pyrrole-fused ring system, used in organic electronics.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar biological activities.
Uniqueness
1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific chromeno-pyrrole fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H14BrNO3 |
---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-ethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C19H14BrNO3/c1-2-21-16(11-7-9-12(20)10-8-11)15-17(22)13-5-3-4-6-14(13)24-18(15)19(21)23/h3-10,16H,2H2,1H3 |
InChI Key |
COOOMROYZUPESP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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